2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione

Description

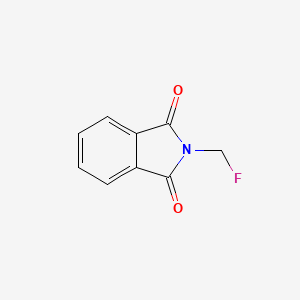

Structure

3D Structure

Properties

IUPAC Name |

2-(fluoromethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTNTDHKYWYBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548703 | |

| Record name | 2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33551-68-7 | |

| Record name | 2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with fluoromethylamine under acidic conditions to form the desired product. The reaction typically proceeds as follows:

Starting Materials: Phthalic anhydride and fluoromethylamine.

Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.

Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with a molecular weight of approximately 179.15 g/mol. It consists of a fluoromethyl group attached to an isoindole structure, giving it unique chemical properties. Isoindoles are bicyclic compounds that have an indole fused with a five-membered ring containing a carbonyl group, making them valuable in different chemical and biological applications.

Potential Applications

2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione and similar compounds have potential applications across various fields:

- Pharmaceuticals Due to its biological activity, it may serve as a building block in pharmaceuticals. Research indicates that similar compounds exhibit various biological activities.

- Chemistry It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

- Biology The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

- Medicine There is ongoing research to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

- Industry Its properties may be leveraged in the development of new materials with specialized functions, such as in electronics or coatings.

Biological Activities

Derivatives of isoindoline-1,3-dione are noted for their biological activities, such as anti-inflammatory and antibacterial effects .

- Isoindole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant in neurodegenerative diseases . For example, a derivative with a phenyl substituent at position 4 of piperazine showed an IC50 = 1.12 μM (AChE), and a derivative with a diphenylmethyl moiety showed an IC50 = 21.24 μM (BuChE) . These compounds provide a basis for designing potential cholinesterase inhibitors .

Chemical Reactivity

The reactivity of 2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione is attributed to its electrophilic nature, due to the presence of carbonyl groups.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 5-nitro group in increases anticonvulsant efficacy by enhancing electrophilicity and interaction with Na+ channels . The fluoromethyl group (a moderate EWG) may similarly improve binding but with reduced steric hindrance compared to bulkier substituents.

- Aromatic vs. Aliphatic Substituents: The 2-phenylethyl group () provides hydrophobic interactions critical for anticonvulsant activity, while the methoxyphenyl group () facilitates π-π stacking in metal complexes. The fluoromethyl group’s smaller size may optimize steric compatibility in enzyme active sites.

- Fluorine Positioning: Derivatives with fluorophenyl groups (e.g., ) highlight fluorine’s role in modulating electronic effects without significant steric penalties. The fluoromethyl group likely combines these benefits with enhanced solubility due to increased polarity.

Biological Activity

2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione is a compound belonging to the isoindoline-1,3-dione class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione can be represented as follows:

This compound features a fluoromethyl group that may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of isoindoline-1,3-dione exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A study reported that modified isoindoline derivatives had IC50 values significantly lower than 200 μM against various cancer cell lines, indicating potent anticancer activity .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 5a | <50 | A549 (Lung) |

| Compound 5b | <100 | MCF7 (Breast) |

| Compound 5c | <80 | HeLa (Cervical) |

2. Cholinesterase Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. In vitro tests indicated that isoindoline derivatives exhibited IC50 values ranging from 10–140 μM for AChE and 11–80 μM for BuChE . This positions them as potential candidates for further development in Alzheimer's therapies.

| Enzyme | IC50 Range (μM) |

|---|---|

| AChE | 10–140 |

| BuChE | 11–80 |

3. Anti-inflammatory Activity

Isoindoline derivatives have also been shown to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In studies comparing new derivatives with established drugs like meloxicam, several compounds demonstrated greater COX-2 inhibition . This suggests their potential utility in treating inflammatory conditions.

| Compound | COX-2 Inhibition (%) | COX-1 Inhibition (%) |

|---|---|---|

| Compound A | >75 | >50 |

| Compound B | >80 | >60 |

The biological activity of 2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of the isoindoline moiety allows for effective binding to enzymes such as AChE and COX, leading to their inhibition.

- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties by scavenging ROS, which can play a role in reducing oxidative stress in cells .

Case Studies

Several case studies highlight the effectiveness of isoindoline derivatives:

- Study on A549 Cell Line : A derivative exhibited an IC50 of <50 μM against the A549 lung cancer cell line, demonstrating significant cytotoxicity.

- Alzheimer's Disease Models : In animal models treated with donepezil analogs containing the isoindoline structure, improved cognitive function was observed alongside reduced levels of AChE activity .

- Inflammatory Response : In macrophage cultures, treatment with isoindoline derivatives led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10 .

Q & A

Q. What are the standard synthetic methodologies for 2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Reflux conditions : Combine equimolar amounts of fluoromethylamine derivatives with phthalic anhydride in ethanol under reflux (70–80°C) for 1–3 hours. Monitor reaction completion via TLC .

- Purification : Use recrystallization from ethanol or methanol to achieve >95% purity. Adjust solvent polarity to optimize crystal formation .

| Key Parameters | Optimal Range |

|---|---|

| Temperature | 70–80°C |

| Reaction Time | 1–3 hours |

| Solvent | Ethanol/Methanol |

| Yield | 65–75% |

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Look for characteristic peaks:

- Fluoromethyl group: δ ~4.5–5.0 ppm (¹H, split due to F coupling) .

- Isoindole-dione carbonyls: δ ~168–170 ppm (¹³C) .

- FT-IR : Confirm C=O stretches at ~1770 cm⁻¹ and C-F bonds at ~1100 cm⁻¹ .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for fluoromethyl-substituted isoindole-diones?

Methodological Answer:

- X-ray crystallography : Analyze dihedral angles between the isoindole-dione core and substituents. For example, deviations >85° indicate steric hindrance or electronic effects .

- Hydrogen bonding : Use Hirshfeld surface analysis to identify non-classical interactions (e.g., C–H⋯O) that stabilize the crystal lattice .

Q. What strategies mitigate instability during biological activity assays (e.g., hydrolysis of the fluoromethyl group)?

Methodological Answer:

Q. How can researchers resolve discrepancies in reported biological activities (e.g., anticonvulsant vs. anti-inflammatory effects)?

Methodological Answer:

- Dose-response studies : Test across a wide concentration range (nM–µM) to identify biphasic effects.

- Target profiling : Use kinase inhibition assays or molecular docking to validate selectivity (e.g., COX-2 vs. GABA receptors) .

- Metabolite analysis : Monitor degradation products via LC-MS to rule off-target effects .

Q. What computational tools are effective for predicting reactivity in fluoromethyl-substituted heterocycles?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model electrophilic substitution at the fluoromethyl group.

- Molecular dynamics : Simulate solvent interactions to predict solubility and aggregation behavior .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial efficacy: How to design experiments to validate mechanisms?

Methodological Answer:

- Comparative assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI guidelines.

- Membrane disruption assays : Use fluorescent probes (e.g., SYTOX Green) to quantify membrane permeability .

- Resistance testing : Serial passage isolates to assess mutation rates under sublethal doses .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.